molecular formula C11H13NO4 B1280682 Tert-butyl 3-nitrobenzoate CAS No. 58656-99-8

Tert-butyl 3-nitrobenzoate

Cat. No.: B1280682
CAS No.: 58656-99-8
M. Wt: 223.22 g/mol
InChI Key: SFFFYEGVQDWTNQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-nitrobenzoate is an organic compound with the molecular formula C11H13NO4. It is a white to yellow solid that is primarily used in organic synthesis and research. This compound is known for its role as an intermediate in the synthesis of various chemical products and its utility in different chemical reactions.

Scientific Research Applications

Tert-butyl 3-nitrobenzoate is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Research into potential therapeutic agents often involves this compound as a starting material or intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Future Directions

: MilliporeSigma - tert-Butyl 3-nitrobenzoate : PubChem - 4-Tert-butyl-3-nitrobenzoate

Mechanism of Action

Target of Action

Tert-butyl 3-nitrobenzoate is a chemical compound that primarily targets the benzylic position in organic reactions . The benzylic position is a site on an organic molecule where a carbon atom is bonded to an aromatic ring . This site is often the target for various chemical reactions due to its unique reactivity pattern .

Mode of Action

The mode of action of this compound involves interactions with its targets that result in chemical transformations . For instance, in reactions at the benzylic position, the compound can participate in nucleophilic substitution reactions . In these reactions, a nucleophile (a species rich in electrons) attacks the benzylic carbon, leading to the substitution of the tert-butyl group .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in organic synthesis . The compound’s unique reactivity pattern allows it to participate in various chemical transformations, influencing biosynthetic and biodegradation pathways . The specific pathways affected can vary depending on the reaction conditions and the presence of other reactants .

Pharmacokinetics

The compound’s physical and chemical properties, such as its molecular weight (22323 Da) and logP value (305), suggest that it may have moderate bioavailability

Result of Action

The result of this compound’s action is the transformation of organic molecules . By interacting with its targets, the compound can facilitate the formation of new chemical bonds and the breaking of old ones, leading to the synthesis of new organic compounds . The specific molecular and cellular effects can vary depending on the reaction conditions and the presence of other reactants .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, the compound’s reactivity can be affected by temperature, pH, and the presence of other chemicals . Additionally, the compound’s environmental persistence and potential for bioaccumulation suggest that it may have long-term environmental impacts .

Biochemical Analysis

Biochemical Properties

Tert-butyl 3-nitrobenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a probe in NMR studies to analyze macromolecular complexes . The tert-butyl group attached to the compound provides high sensitivity in NMR spectroscopy, making it a valuable tool for studying large biomolecular assemblies . Additionally, this compound can participate in reactions such as the Suzuki–Miyaura coupling, where it acts as a reagent in the formation of carbon-carbon bonds .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been observed to induce oxidative stress in human colon cell lines, leading to cellular injury . This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to trigger autophagy in RAW 264.7 cells by inhibiting the Akt/mTOR signaling pathway . This indicates that this compound can significantly impact cellular homeostasis and stress responses.

Molecular Mechanism

The molecular mechanism of this compound involves several biochemical interactions. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been used in studies involving the nitration of aromatic compounds, where it acts as a source of oxygen and nitrogen . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating cellular responses to various stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, making it suitable for long-term biochemical experiments . Its degradation products may also have distinct biochemical properties that need to be considered in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and can be used to study specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxic effects, such as oxidative stress and cellular damage . It is essential to determine the appropriate dosage range to balance efficacy and safety in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is crucial for elucidating its overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain cellular compartments, affecting its localization and activity. For example, it may be transported into the nucleus, where it can interact with nuclear proteins and influence gene expression . The distribution of this compound is a key factor in determining its biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It can be directed to particular cellular compartments through targeting signals or post-translational modifications . For instance, it may localize to the nucleolus, where it can interact with nucleolar proteins and participate in ribosome biogenesis . The subcellular localization of this compound is essential for understanding its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 3-nitrobenzoate can be synthesized through the esterification of 3-nitrobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, with sulfuric acid or p-toluenesulfonic acid as the catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of efficient purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) is common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Aqueous sodium hydroxide, potassium hydroxide.

    Nucleophilic Aromatic Substitution: Amines, thiols, and other nucleophiles in the presence of a base.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Tert-butyl 3-nitrobenzoate is unique due to the bulky tert-butyl group, which can influence the steric and electronic properties of the molecule. This can affect the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-11(2,3)16-10(13)8-5-4-6-9(7-8)12(14)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFFYEGVQDWTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474798
Record name Tert-butyl 3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58656-99-8
Record name Tert-butyl 3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Potassium t-butoxide (3.82 g, 32.30 mmol) is added to a solution of 3-nitrobenzoyl chloride (5.00 g, 26.94 mmol) in anhydrous THF (70 mL) and stirred under nitrogen for 2 hrs. The reaction mixture is concentrated in vacuo and partitioned between DCM and water. After separating the phases, the aqueous layer is back-extracted with ethyl acetate. The organic layers are combined, dried over anhydrous magnesium sulfate, filtered and then concentrated in vacuo. The crude product is purified on flash grade silica gel using 0-5% gradient of ethyl acetate in n-hexane. Fractions containing the product are combined, concentrated in vacuo, and then dried under high vacuum to provide the title compound as an oil (3.82 g, 17.1 mmol). 1H NMR (300 MHz, CDCl3) δ=1.63 (s, 9H); 7.62 (t, J=7.9 Hz, 1H); 8.29-8.41 (m, 2H); 8.78-8.80 (m, 1H). MS (Cl): [M+H]+ =224.
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3.82 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

t-Butyl 3-aminobenzoate ##STR105## A mixture of 3-nitrobenzoic acid (5 g, 30 mmol), di-tert-butyl dicarbonate (20 g, 92 mmol), and DMAP (0.84 g, 6.9 mmol) in THF (60 mL) was stirred at 23° C. for 2 d. The mixture was poured onto ice-water, basified with Na2CO3 and extracted with CH2Cl2 (×3). The combined organic extracts were washed with brine, the solvents evaporated in vacuo and the residue was purified by column chromatography upon silica gel using hexanes-EtOAc (95:5) as eluant to give t-butyl 3-nitrobenzoate (5.4 g, 24 mmol) as a colourless oil.
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0.84 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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